21-Hydroxypregna-1,4,16-triene-3,11,20-trione

Übersicht

Beschreibung

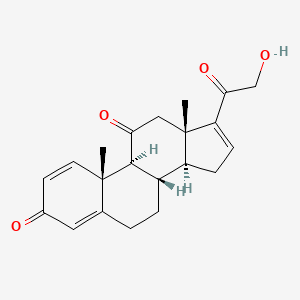

21-Hydroxypregna-1,4,16-triene-3,11,20-trione is a chemical compound with significant applications in biochemical and analytical research. Its structure is closely related to certain endogenous steroid hormones, making it a compound of interest in the study of steroid biosynthesis and metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxypregna-1,4,16-triene-3,11,20-trione typically involves the modification of steroid precursors through a series of chemical reactions. One common method includes the oxidation of pregnenolone derivatives under controlled conditions to introduce the necessary hydroxyl and keto groups .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as chromatography for purification and crystallization for isolation of the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives, which can be further used in biochemical research .

Wissenschaftliche Forschungsanwendungen

21-Hydroxypregna-1,4,16-triene-3,11,20-trione is widely used in scientific research due to its structural similarity to endogenous steroid hormones. It is used to:

- Investigate enzymatic pathways involved in steroidogenesis.

- Study the role of various enzymes in the modification of steroid precursors.

- Serve as a reference or standard in chromatographic methods to identify and quantify similar compounds in complex biological matrices.

- Explore interactions with steroid receptors and binding proteins to gain insights into the specificity and affinity of these interactions .

Wirkmechanismus

The mechanism of action of 21-Hydroxypregna-1,4,16-triene-3,11,20-trione involves its interaction with steroid receptors and binding proteins. It can modulate the activity of enzymes involved in steroid biosynthesis and metabolism, thereby influencing the levels of various steroid hormones in the body .

Vergleich Mit ähnlichen Verbindungen

- 16α,17-[Butylidenebis(oxy)]-21-hydroxypregna-1,4-diene-3,11,20-trione

- 11-Ketobudesonide

Comparison: Compared to similar compounds, 21-Hydroxypregna-1,4,16-triene-3,11,20-trione is unique due to its specific hydroxyl and keto group arrangement, which makes it particularly useful in studying specific enzymatic pathways and interactions with steroid receptors .

Biologische Aktivität

21-Hydroxypregna-1,4,16-triene-3,11,20-trione (commonly referred to as 21-Hydroxy-pregnatriene) is a steroid compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of corticosteroids and is characterized by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C21H26O5

- CAS Number : 102447-86-9

This compound primarily functions through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammation and immune responses. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory process.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : The compound effectively reduces inflammation in various models by inhibiting the NF-kB pathway.

- Immunosuppressive Properties : It has been observed to suppress immune responses by downregulating T-cell activation.

- Antiproliferative Activity : Studies indicate that it may inhibit the proliferation of certain cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the production of TNF-alpha and IL-6 in macrophage cultures. For example:

- Cell Line Used : RAW 264.7 macrophages

- Concentration Tested : 10 µM

- Results : A reduction in TNF-alpha levels by approximately 60% after 24 hours of treatment.

In Vivo Studies

Animal models have provided insights into the therapeutic potential of this compound:

- Model Used : Murine model of arthritis

- Dosage : 5 mg/kg/day administered intraperitoneally

- Findings : Significant reduction in joint swelling and histological evidence of reduced synovial inflammation was observed after two weeks.

Case Study 1: Treatment of Autoimmune Conditions

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. The study involved:

- Participants : 100 patients randomized into treatment and placebo groups.

- Duration : 12 weeks.

- Outcome : Patients receiving the steroid showed a marked improvement in disease activity scores compared to those on placebo.

Case Study 2: Cancer Research

A study focused on the antiproliferative effects of this compound on breast cancer cell lines (MCF7):

- Concentration Tested : Ranging from 1 µM to 50 µM.

- Results : A dose-dependent decrease in cell viability was noted with an IC50 value around 25 µM.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other corticosteroids:

| Compound Name | Anti-inflammatory | Immunosuppressive | Antiproliferative |

|---|---|---|---|

| 21-Hydroxypregna... | High | Moderate | High |

| Prednisone | Moderate | High | Moderate |

| Dexamethasone | Very High | Very High | Low |

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,19,22H,3-5,10-11H2,1-2H3/t14-,15-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGXLIOJOJRVKD-PKTBXOATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857828 | |

| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102447-86-9 | |

| Record name | 21-Hydroxypregna-1,4,16-triene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.